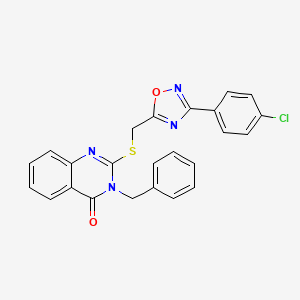

3-benzyl-2-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one

Description

The compound 3-benzyl-2-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a heterocyclic molecule featuring a quinazolinone core substituted with a benzyl group at position 3, a thioether-linked 1,2,4-oxadiazol-5-ylmethyl group at position 2, and a 4-chlorophenyl moiety on the oxadiazole ring. Its synthesis typically involves multi-step reactions, including cyclization and functional group modifications, as seen in analogous compounds (e.g., use of N,N'-dithiocarbonyldiimidazole for thioether formation) . Structural elucidation relies on techniques like NMR, IR, and DFT-based computational analysis to confirm tautomeric forms and regiochemistry .

Properties

IUPAC Name |

3-benzyl-2-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H17ClN4O2S/c25-18-12-10-17(11-13-18)22-27-21(31-28-22)15-32-24-26-20-9-5-4-8-19(20)23(30)29(24)14-16-6-2-1-3-7-16/h1-13H,14-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSWFMBXCBNOBHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N=C2SCC4=NC(=NO4)C5=CC=C(C=C5)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H17ClN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-benzyl-2-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a novel compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a quinazolinone backbone, which is recognized for its diverse pharmacological properties, and incorporates a 1,2,4-oxadiazole moiety that enhances its biological profile. The following article delves into the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

The chemical structure of 3-benzyl-2-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C24H17ClN4O2S |

| Molecular Weight | 460.94 g/mol |

| CAS Number | 2034575-90-9 |

This compound is characterized by its complex arrangement of rings and functional groups, which contribute to its reactivity and biological activity.

Antimicrobial Properties

Research indicates that derivatives of quinazolinones exhibit varying degrees of antimicrobial activity against both Gram-positive and Gram-negative bacteria. Specifically, compounds similar to 3-benzyl-2-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one have shown promising results in inhibiting bacterial growth through mechanisms such as disruption of cell wall synthesis and interference with metabolic pathways .

Anticancer Activity

Quinazolinone derivatives have been extensively studied for their anticancer properties. For instance, compounds derived from quinazolinones have demonstrated cytotoxic effects against various cancer cell lines. A study reported that certain quinazolinone derivatives exhibited significant inhibitory activity against multiple tyrosine kinases (CDK2, HER2, EGFR, and VEGFR2), which are critical targets in cancer therapy . In particular, compound 3i showed excellent inhibitory activity against HER2 with an IC50 comparable to established inhibitors like lapatinib .

The mechanisms by which 3-benzyl-2-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one exerts its biological effects likely involve interaction with specific biological targets such as enzymes or receptors within microbial cells or cancerous tissues. Preliminary studies suggest that similar compounds can inhibit key enzymatic activities associated with tumor growth and bacterial proliferation .

Case Studies

- Cytotoxicity Against Cancer Cell Lines : A study evaluated the cytotoxic effects of various quinazolinone derivatives on different cancer cell lines (MCF7 and A2780). The results indicated that certain derivatives exhibited potent cytotoxicity with IC50 values significantly lower than those of standard chemotherapeutic agents .

- Inhibitory Activity on Kinases : Another investigation focused on the inhibitory activities of quinazolinone derivatives against tyrosine kinases. Compounds such as 2i and 3i displayed strong enzyme inhibitory activity against CDK2 (IC50 = 0.173 ± 0.012 µM), indicating their potential as therapeutic agents in treating cancers driven by these kinases .

Comparison with Similar Compounds

Structural Analogues

Key structural analogues differ in substituents on the oxadiazole/triazole rings, benzyl groups, or core heterocycles. These modifications influence electronic properties, steric effects, and bioactivity.

Key Observations :

- Oxadiazole vs. However, triazole-containing analogues (e.g., ) exhibit stronger antibacterial activity (EC50: 22.1–47.6 μg/mL) due to enhanced hydrogen-bonding capacity .

- Chloro vs. Fluoro Substitution : The 4-fluorophenyl analogue () may exhibit higher metabolic stability compared to the 4-chlorophenyl group, as fluorine is a common bioisostere .

- Benzyl Substituents : A 4-trifluoromethylbenzyl group () increases lipophilicity and electron-withdrawing effects, which could improve target binding but reduce solubility .

Key Observations :

- The triazole derivative’s superior antibacterial activity () suggests that replacing oxadiazole with triazole could enhance efficacy against gram-negative bacteria .

Physicochemical Properties

Tautomerism, solubility, and stability are critical for drug-likeness:

Key Observations :

- The target compound’s 4-chlorophenyl group increases lipophilicity (logP ~4.5 estimated), which may limit aqueous solubility but enhance tissue penetration .

- Tautomerism in imidazo-quinazolinones () could lead to variable binding modes, necessitating DFT validation for structure-activity relationships .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.